molecular formula C20H20ClN3O3 B10904996 2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one

2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10904996
M. Wt: 385.8 g/mol
InChI Key: OCZCZHJNPDOMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-3-nitroaniline with cyclohexanone in the presence of a suitable catalyst. This reaction is followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form ketones or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols; solvents like dimethylformamide (DMF)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products

    Reduction: Formation of 2-(4-amino-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used

    Oxidation: Formation of cyclohexanone derivatives

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
  • 2-(4-Chloro-3-nitrophenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
  • 2-(4-Chloro-3-nitrophenyl)-3-ethyl-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H20ClN3O3/c21-16-11-10-13(12-18(16)24(26)27)19-22-17-9-5-4-8-15(17)20(25)23(19)14-6-2-1-3-7-14/h4-5,8-12,14,19,22H,1-3,6-7H2

InChI Key

OCZCZHJNPDOMPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.